

Limitations of the DM21 functional for certain molecules

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DM21 Functional Technical Support Center

Welcome to the technical support center for the **DM21** density functional. This guide is designed for researchers, scientists, and drug development professionals who are using or considering using the **DM21** functional in their computational experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My Self-Consistent Field (SCF) calculation for a transition metal complex is failing to converge with **DM21**. What should I do?

A1: SCF convergence failure is a known limitation of the **DM21** functional, particularly for transition metal chemistry (TMC)[1][2][3]. The functional was trained on main-group chemistry and its ability to extrapolate to transition metals is limited[1].

Troubleshooting Steps:

 Use a Different Initial Guess: Obtain orbitals from a converged SCF calculation with a more robust functional (e.g., B3LYP) and use these as the initial guess for your **DM21** calculation[1].

Troubleshooting & Optimization





- Employ Orbital Optimization Algorithms: If standard SCF procedures fail, consider using a direct orbital optimization algorithm. However, be aware that even these advanced methods may not resolve the convergence issues for some TMC systems with **DM21**[1].
- Adjust SCF Settings: While standard adjustments may not always work, you can try
 increasing the maximum number of SCF iterations or using level-shifting techniques, which
 have been reported to help in cases of elongated bonds[1][4].
- Consider a Hybrid Approach: As a workaround, you can perform a single-point energy calculation with DM21 using the converged orbitals from another functional (e.g., DM21@B3LYP)[1]. This has shown to sometimes yield improved accuracy over the baseline functional[1].

Q2: I am performing a geometry optimization, and the results with **DM21** are not as accurate as expected compared to other functionals. Why is this happening?

A2: The **DM21** functional can exhibit oscillatory behavior or "numerical noise" on the potential energy surface, which can negatively impact the calculation of nuclear gradients required for geometry optimization[5][6]. This can lead to less accurate optimized geometries compared to traditional analytical functionals like PBE0 or SCAN[5][6]. While **DM21** may show competitive performance for energy calculations, this does not always translate to superior geometry optimizations[5].

Troubleshooting Steps:

- Verify Applicability: Ensure that the molecules you are studying are well-represented by the main-group chemistry in **DM21**'s training set[5].
- Use a Different Functional for Geometries: A common and effective strategy is to perform the
 geometry optimization with a reliable and computationally less expensive functional (e.g.,
 B3LYP, PBE0) and then perform a final single-point energy calculation with **DM21** on the
 optimized geometry.
- Numerical Differentiation Step: If you must optimize with DM21, it has been found that a
 numerical differentiation step in the range of 0.0001-0.001 Å can help obtain smoother
 nuclear gradients[6].



Q3: My DM21 calculation is running very slowly. Is this normal?

A3: Yes, it is a known characteristic that **DM21** calculations can be significantly more computationally expensive than those with traditional functionals[1][6][7]. A single SCF iteration with **DM21** can take substantially longer than a full, converged calculation with a functional like B3LYP[1]. This is due to the complexity of evaluating the neural network-based functional.

Q4: I am trying to use **DM21** with a dispersion correction (e.g., D3), but my calculation is failing. What is the issue?

A4: There have been documented issues with the implementation of **DM21** in PySCF that can cause conflicts when used with dispersion corrections like D3[8]. The way the **DM21** functional is set up in the software can interfere with how dispersion corrections are typically applied[8].

Troubleshooting Steps:

- Consult Documentation: Check the latest documentation for your quantum chemistry software package for specific instructions or workarounds for using **DM21** with dispersion corrections.
- Manual Correction: If an integrated approach is not working, you may need to calculate the dispersion correction separately and add it to the final DM21 energy.

Q5: Can I use the **DM21** functional for calculations on periodic systems?

A5: The current implementation of **DM21** in PySCF is primarily designed for molecular (non-periodic) systems[9]. Using it for periodic systems may lead to errors due to differences in the numerical integration interfaces for periodic and non-periodic calculations[9].

Performance Summary for DM21

The following table summarizes the known limitations of the **DM21** functional for certain molecular systems and tasks.



Area of Limitation	Description of Issue	Affected Molecules/Tasks	Quantitative Data (Mean Absolute Error - MAE)
Transition Metal Chemistry	Consistent struggles with SCF convergence.[1][2][3] The functional was not trained on elements heavier than Krypton. [1]	Transition Metal Complexes	For converged systems, the median error can be around 2.6 kcal/mol. For nonconverged systems, errors are arbitrarily set to 50 kcal/mol to highlight the failure.[1]
Geometry Optimization	Does not consistently outperform traditional functionals like PBE0 and SCAN.[5][6] This is due to oscillatory behavior in the potential energy surface.[5][6]	General Molecules, especially those not in the training set.	MAE in bond lengths is generally below 2 pm, but in many cases, PBE0 or SCAN show better performance.[5]
Computational Cost	Significantly slower than traditional functionals.[1][6][7]	All calculations	A single SCF cycle can be much more time-consuming than a full calculation with functionals like B3LYP or even B2PLYP.[1]
Extrapolation	As a machine-learned functional, its performance on molecules and chemical environments not present in its training data is not guaranteed.[3][5]	Molecules with elements heavier than Krypton, novel chemical structures.	The issues with transition metal chemistry serve as a key example of poor extrapolation.[1][3]



Experimental Protocols

Methodology for Assessing SCF Convergence in Transition Metal Chemistry

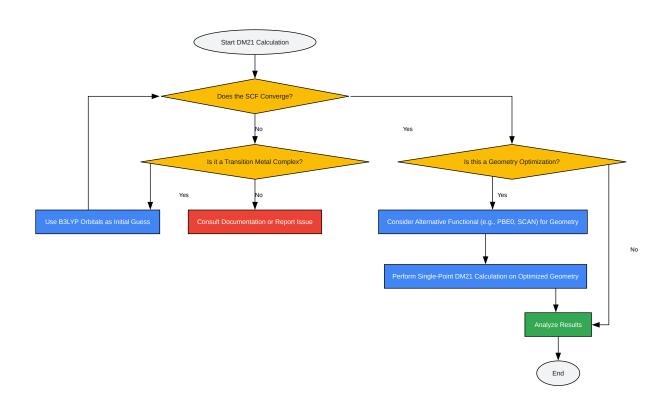
To quantitatively assess the convergence behavior of **DM21** for transition metal complexes, the following computational protocol is typically employed[1]:

- System Selection: A benchmark set of transition metal complexes and reaction energies is chosen (e.g., the TMC117 dataset).
- Initial Guess: For DM21 calculations, orbitals obtained from a converged B3LYP calculation are used as the initial guess.
- · SCF Settings:
 - Convergence Thresholds: Set to 10⁻⁶ for the energy and 10⁻³ for the gradients in **DM21** SCF calculations. For B3LYP, tighter thresholds of 10⁻⁸ and 10⁻⁴, respectively, are used.
 - Maximum Iterations: The maximum number of SCF iterations is systematically increased (e.g., 200, 500, 900) to test for convergence.
- Analysis: The number of systems that fail to converge within the maximum number of iterations is recorded. For converged systems, the reaction energies are compared to highlevel reference data to calculate metrics like Mean Absolute Error (MAE).

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting issues with the **DM21** functional.





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Caption: A flowchart for troubleshooting common issues encountered with the **DM21** functional.



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